3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Description
Significance of Pyrazole (B372694) and Aniline (B41778) Scaffolds in Modern Chemical Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netresearchgate.net Its structure is a key component in numerous pharmaceuticals, owing to its metabolic stability and ability to form various non-covalent interactions with biological targets like enzymes and receptors. jocpr.comclockss.org Notable drugs containing the pyrazole core include the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil. jocpr.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's biological activity and physical properties. nih.govnih.gov Research has demonstrated that pyrazole derivatives possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govjocpr.com
The aniline scaffold, a benzene (B151609) ring bearing an amino group, is a fundamental building block in synthetic organic chemistry. It is a precursor to a vast array of dyes, polymers, and pharmaceuticals. The amino group can be readily modified, making aniline derivatives versatile intermediates in the synthesis of more complex molecules. researchgate.net In medicinal chemistry, the aniline moiety is present in numerous drugs and can be crucial for a compound's mechanism of action. The combination of aniline with other heterocyclic systems, such as pyrazole, often leads to hybrid molecules with unique and enhanced properties. clockss.org
Overview of Heterocyclic Compounds Incorporating Pyrazole and Aniline Moieties
The fusion of pyrazole and aniline functionalities into a single molecular entity has given rise to a significant class of heterocyclic compounds. These pyrazolyl-aniline derivatives are of great interest due to the combined chemical features of both scaffolds. clockss.org The synthesis of these compounds often involves the condensation of a substituted phenylhydrazine (B124118) with a 1,3-dicarbonyl compound. researchgate.netclockss.org This reaction allows for considerable structural diversity by varying the substituents on both the aniline and pyrazole rings.
Contextualization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline within Advanced Pyrazole Chemistry
Within the broader field of pyrazole chemistry, this compound serves as a valuable and versatile building block. Its structure, featuring a 3,5-dimethyl-substituted pyrazole ring attached to an aniline ring at the meta-position, makes it a strategic precursor in multi-step syntheses. The primary amino group on the aniline ring provides a reactive handle for a wide range of chemical transformations, such as acylation, alkylation, and diazotization, allowing for its incorporation into larger, more complex molecular architectures. mdpi.com
A common synthetic route to this compound involves the reaction of (3-aminophenyl)hydrazine with acetylacetone (B45752) (2,4-pentanedione). The hydrazine (B178648) precursor can be generated in situ from 3-nitroaniline. This straightforward condensation reaction is a hallmark of pyrazole synthesis. researchgate.netjocpr.com The resulting compound, this compound, is then utilized in further synthetic endeavors. For example, it has been used to create novel tri-substituted 1,3,5-triazine (B166579) derivatives, which were subsequently studied for their properties as corrosion inhibitors. clockss.org It also serves as a foundational molecule for developing new series of compounds with potential biological activities, which are then subjected to further screening and evaluation. researchgate.netresearchgate.net
Scope and Objectives of Academic Research on the Chemical Compound
Academic research focusing on this compound is primarily driven by its utility as a synthetic intermediate. The main objectives of studies involving this compound are typically not to investigate the compound itself, but rather to use it as a starting point for the creation of novel molecules with specific, targeted functionalities.
A key research area is the development of new materials, such as corrosion inhibitors. Studies have synthesized derivatives of this compound and evaluated their efficacy in protecting metals like carbon steel in acidic environments. clockss.org Another significant focus is in medicinal chemistry, where the compound is a precursor for libraries of new molecules that are then screened for biological activity. researchgate.netresearchgate.net For instance, it has been incorporated into more complex heterocyclic systems to explore their potential as anticancer agents. nih.gov The overarching goal of this research is to leverage the structural and chemical attributes of the this compound core to design and synthesize new chemical entities with improved or novel properties for a range of scientific and industrial applications.
Chemical Compound Data
Below are tables detailing key properties of this compound and a list of other compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃ | uni.lu |
| IUPAC Name | This compound | uni.lu |
| Molar Mass | 187.24 g/mol | uni.lu |
| Monoisotopic Mass | 187.11095 Da | uni.lu |
| SMILES | CC1=CC(=NN1C2=CC=CC(=C2)N)C | uni.lu |
| InChI Key | KXRSKQVOVMVSME-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 2.0 | uni.lu |
Table 2: Predicted Mass Spectrometry Data for [M+H]⁺ Adduct
| Property | Value | Source |
|---|---|---|
| Adduct | [M+H]⁺ | uni.lu |
| m/z | 188.11823 | uni.lu |
| Predicted CCS (Ų) | 140.6 | uni.lu |
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₁H₁₃N₃ |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ |
| Aniline | C₆H₇N |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S |
| (3-aminophenyl)hydrazine | C₆H₉N₃ |
| 3-nitroaniline | C₆H₆N₂O₂ |
| Pyrazole | C₃H₄N₂ |
| Sildenafil | C₂₂H₃₀N₆O₄S |
| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine | C₂₁H₂₂N₈ |
| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine | C₂₁H₂₁BrN₈ |
Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRSKQVOVMVSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007303-77-6 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 3,5 Dimethyl 1h Pyrazol 1 Yl Aniline and Analogues
Cyclocondensation and Nucleophilic Substitution Routes
The most direct methods for synthesizing N-aryl pyrazoles such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline involve the formation of the pyrazole (B372694) ring followed by its attachment to the aniline (B41778) moiety, or the construction of the pyrazole ring using a substituted aniline precursor.
Formation of 3,5-dimethyl-1H-pyrazole Precursors
The foundational step in many synthetic approaches is the creation of the 3,5-dimethyl-1H-pyrazole core. The Knorr pyrazole synthesis is a classic and widely employed method for this purpose. beilstein-journals.orgmdpi.com This reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org For the synthesis of 3,5-dimethyl-1H-pyrazole, the readily available acetylacetone (B45752) (pentane-2,4-dione) is treated with hydrazine. orgsyn.org
The reaction is typically carried out in an aqueous alkaline solution or in an alcohol solvent. orgsyn.org The use of hydrazine sulfate (B86663) in an aqueous sodium hydroxide solution is a preferred method as it controls the sometimes-violent reaction observed with hydrazine hydrate. orgsyn.org The process involves the dropwise addition of acetylacetone to the hydrazine solution at a controlled temperature, typically around 15°C, to manage the exothermic nature of the reaction. orgsyn.org The resulting 3,5-dimethylpyrazole (B48361) precipitates and can be isolated in good yields, often between 77-81%. orgsyn.org
Table 1: Typical Reaction Parameters for Knorr Synthesis of 3,5-dimethyl-1H-pyrazole
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Acetylacetone, Hydrazine Sulfate | orgsyn.org |
| Solvent | 10% Aqueous Sodium Hydroxide | orgsyn.org |
| Temperature | Maintained at ~15°C | orgsyn.org |
| Reaction Time | ~1.5 hours | orgsyn.org |
| Typical Yield | 77–81% | orgsyn.org |
Coupling with Halogenated Aromatic and Heteroaromatic Substrates
Once the 3,5-dimethyl-1H-pyrazole is obtained, it can be coupled with a suitable aromatic substrate to form the N-aryl bond. This is commonly achieved through nucleophilic aromatic substitution (SNAr). The pyrazole acts as a nucleophile, attacking an electron-deficient aromatic ring. mdpi.com To synthesize this compound, a common strategy involves reacting 3,5-dimethyl-1H-pyrazole with an activated halo-aromatic compound, such as 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene.
The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide. The reaction is typically performed in the presence of a base, such as potassium carbonate, to deprotonate the pyrazole and increase its nucleophilicity. The resulting intermediate, 1-(3-nitrophenyl)-3,5-dimethyl-1H-pyrazole, is then subjected to a reduction step to convert the nitro group into the desired amine functionality. Standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride or iron in acidic media, are employed for this transformation.
An alternative cyclocondensation approach involves reacting 3-hydrazinylaniline (or its hydrochloride salt) directly with acetylacetone. This method constructs the pyrazole ring with the aniline moiety already in place, providing a more direct route to the final product.
Process Optimization: Solvent Effects, Temperature Regimes, and Reaction Kinetics
Optimizing the synthesis of pyrazole derivatives is crucial for achieving high yields and purity. The choice of solvent can significantly influence reaction rates and outcomes. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction.
Temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired side products. The optimal temperature for pyrazole synthesis via cyclocondensation or nucleophilic substitution is often determined empirically for each specific set of reactants. researchgate.net For the Knorr synthesis, maintaining a low temperature (e.g., 15°C) is key to controlling the reaction's exothermicity. orgsyn.org In contrast, SNAr reactions often require heating to proceed at a reasonable rate.
The use of catalysts can also be a key optimization strategy. While the classic Knorr synthesis often proceeds without a catalyst, Lewis acids have been shown to catalyze the condensation, sometimes leading to improved yields and shorter reaction times. mdpi.com In multicomponent syntheses of pyrazoles, various catalysts, including ZnO nanoparticles and ionic liquids, have been explored to promote greener and more efficient reactions. researchgate.net
Boronate Ester Intermediate Strategies
For the synthesis of analogues where the pyrazole ring is connected to an aromatic system via a carbon-carbon bond, palladium-catalyzed cross-coupling reactions are a powerful tool. The Suzuki-Miyaura reaction is a prominent example.
Preparation of 1-substituted-1H-pyrazol-4-boronic Acid Pinacol Esters
A key prerequisite for the Suzuki-Miyaura coupling is the availability of an organoboron reagent, such as a boronic acid or a boronate ester. 1-Substituted-1H-pyrazol-4-boronic acid pinacol esters are stable, easily handled intermediates that are well-suited for this purpose. researchgate.net
Their synthesis often begins with a 1-substituted-4-bromopyrazole. google.com A common method involves a halogen-lithium exchange at low temperatures (e.g., below -70°C) using an organolithium reagent like n-hexyllithium. a2bchem.com The resulting pyrazolyl lithium species is then trapped with an electrophilic boron source, such as triisopropyl borate. researchgate.neta2bchem.com Subsequent treatment with pinacol yields the stable 1-substituted-1H-pyrazol-4-boronic acid pinacol ester. google.coma2bchem.com This one-pot method is efficient and uses readily available starting materials. google.com
Table 2: General Scheme for Synthesis of Pyrazole Boronic Acid Pinacol Ester
| Step | Description | Key Reagents | Typical Conditions | Source |
|---|---|---|---|---|
| 1. Lithiation | Halogen-lithium exchange on 4-bromopyrazole | 1-substituted-4-bromopyrazole, n-hexyllithium | Tetrahydrofuran (THF), < -70°C | google.coma2bchem.com |
| 2. Borylation | Trapping of the pyrazolyl lithium intermediate | Triisopropyl borate | < -70°C | a2bchem.com |
| 3. Esterification | Exchange reaction to form the stable pinacol ester | Pinacol | Warming to room temperature | google.coma2bchem.com |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between a pyrazole boronic acid pinacol ester and a halogenated aromatic compound in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This methodology is highly versatile for creating a wide array of pyrazole-aryl analogues.
In a typical procedure, the pyrazole boronic acid pinacol ester, an aryl halide (e.g., a bromoaniline derivative), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more advanced catalyst system like XPhos Pd G2, and a base (e.g., sodium carbonate, potassium phosphate) are combined in a suitable solvent mixture, often dioxane/water or DMF. researchgate.net The reaction mixture is then heated, typically between 80-100°C, until the reaction is complete. researchgate.net This method demonstrates good functional group tolerance, allowing for the coupling of substrates with various electronic properties. nih.gov The development of highly active catalyst systems has expanded the scope of this reaction to include challenging substrates like unprotected amino-substituted heteroaryl halides. organic-chemistry.org
Table 3: Components of a Typical Suzuki-Miyaura Coupling for Pyrazole Analogues
| Component | Example | Role | Source |
|---|---|---|---|
| Organoboron Reagent | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Nucleophilic partner | a2bchem.com |
| Organohalide | ortho-Bromoaniline | Electrophilic partner | nih.gov |
| Catalyst | Pd(PPh₃)₄, XPhos Pd G2 | Facilitates the catalytic cycle | researchgate.net |
| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron species | researchgate.net |
| Solvent | Dioxane/Water, DMF | Dissolves reactants and facilitates reaction | researchgate.net |
C-F Activation Approaches in the Synthesis of Related Aniline-Pyrazole Compounds
Carbon-fluorine (C-F) activation has emerged as a powerful strategy for the synthesis of complex organic molecules, including aniline-pyrazole compounds. This approach is particularly useful for constructing tris(pyrazolyl)methane (Tpm) ligands, which are significant in coordination chemistry. A notable application of this strategy involves the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. researchgate.net This synthesis is achieved through a C–F activation reaction starting from 4-(trifluoromethyl)aniline. researchgate.net
The reaction proceeds by refluxing a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and potassium hydroxide (KOH) in dimethylsulfoxide (DMSO) for one hour. researchgate.net This method provides a direct route to functionalized pyrazole rings, yielding the desired aniline-Tpm ligand. researchgate.net
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 4-(Trifluoromethyl)aniline | 4-Methylpyrazole, KOH | DMSO | 1 hour reflux | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | 63% researchgate.net |
Condensation Reactions Involving Primary Amines and (3,5-dimethyl-1H-pyrazol-1-yl)methanols
Condensation reactions represent a fundamental approach for the synthesis of N-alkylated pyrazole derivatives. The N-alkylation of primary amines with (3,5-dimethyl-1H-pyrazol-1-yl)methanol is a well-established method for preparing various pyrazole-containing compounds. researchgate.net
This synthetic route involves the reaction of a primary amine with (3,5-dimethyl-1H-pyrazol-1-yl)methanol in acetonitrile, which acts as a polar aprotic solvent. researchgate.net The use of acetonitrile promotes the reaction, which is believed to proceed via an SN2 mechanism. researchgate.net Following the condensation, the products can be purified by washing with diethyl ether or using a dichloromethane:water mixture to afford the final compounds in yields that can range significantly, from approximately 15% to over 99%. researchgate.net This method is also applicable to the synthesis of heterocyclic compounds containing pyrazole, thiazole, and pyridine (B92270) moieties. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Reaction Type | Purification |
|---|---|---|---|---|
| Primary Amines | (3,5-dimethyl-1H-pyrazol-1-yl)methanol | Acetonitrile | Condensation (SN2) | Diethyl ether or Dichloromethane:water wash researchgate.net |
Unconventional Synthetic Pathways and Reaction Mechanisms (e.g., Non-classical Pschorr Reaction)
Beyond standard methods, unconventional pathways provide access to unique pyrazole-containing polycyclic structures. The Pschorr reaction, which traditionally involves intramolecular carbon-carbon bond formation between two aromatic rings of an aryl diazonium salt, has been studied in the pyrazole series. semanticscholar.org This reaction can proceed through either an ionic or a radical intermediate depending on the conditions. semanticscholar.org
When applied to diazonium salts derived from pyrazole precursors, the reaction can yield complex products. For instance, the thermal decomposition of a pyrazole-derived diazonium tetrafluoroborate can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives. semanticscholar.org When the reaction is directed down a radical pathway, this ring-closed product is isolated in low yields, alongside other compounds resulting from processes like a 1,4-pyrazolyl transfer. semanticscholar.org This demonstrates an unconventional route for creating fused pyrazole heterocyclic systems.
| Reaction Name | Precursor | Key Intermediate | Potential Products |
|---|---|---|---|
| Pschorr Reaction | Aryl or Heteroaryl Diazonium Salt | Carbonium or Radical Intermediate semanticscholar.org | Pyrazolo[3,4-c]isoquinoline derivatives, N-methyl-2-(1-phenyl-3-methylpyrazol-5-yl)benzamide semanticscholar.org |
General Strategies for the Synthesis of Azopyrazole Derivatives
Azopyrazole derivatives are a significant class of compounds that can be synthesized from pyrazolyl anilines or related precursors. A common and general strategy involves a diazo-coupling reaction. researchgate.net This process typically begins with the diazotization of an aromatic amine, such as a 4-substituted aniline.
The general synthetic sequence can be summarized in the following steps:
Diazotization : A primary aromatic amine (e.g., 4-chloroaniline) is treated with a mixture of hydrochloric acid and an aqueous solution of sodium nitrite at low temperatures (0-5 °C) to form a diazonium salt.
Coupling : The resulting cold diazonium salt solution is then coupled with a β-dicarbonyl compound, such as acetylacetone, in the presence of sodium acetate. This reaction yields a hydrazono intermediate, for example, 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione.
Cyclization : The hydrazono intermediate is subsequently cyclized by refluxing it with hydrazine hydrate or a substituted hydrazine (like phenylhydrazine) in a solvent such as glacial acetic acid. biomedpharmajournal.org This final step forms the azopyrazole ring system, yielding products like 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole.
An alternative approach involves coupling the diazonium salt of an aryl amine with 1-cyanoacetylpiperidine, followed by condensation with hydrazine hydrate to yield 3-aminopyrazol-5-ol derivatives. nih.gov Furthermore, these azopyrazoles can be functionalized, for instance, by reacting them with acetyl chloride to produce acetyl derivatives.
| Step | Key Reagents | Intermediate/Product |
|---|---|---|
| Diazotization | Substituted Aniline, HCl, Sodium Nitrite | Diazonium Salt |
| Coupling | Acetylacetone, Sodium Acetate | 3-(2-(Aryl)-hydrazono)-pentane-2,4-dione |
| Cyclization | Hydrazine Hydrate, Glacial Acetic Acid | 4-((Aryl)-diazenyl)-3,5-dimethyl-1H-pyrazole |
Advanced Structural Elucidation and Spectroscopic Characterization of the Chemical Compound
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For pyrazole (B372694) derivatives, this method provides critical insights into their molecular geometry, crystal packing, and the subtle forces that govern their supramolecular assemblies.
Determination of Molecular and Crystal Structures
The crystal system for pyrazole derivatives can range from monoclinic to orthorhombic and triclinic, depending on the substitution pattern and crystallization conditions. mdpi.comrsc.org For instance, a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, has been observed to crystallize in both the monoclinic (P2₁/n) and C2/c space groups. mdpi.com
Table 1: Predicted Crystallographic Parameters for 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline based on Related Compounds
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic, Orthorhombic, or Triclinic |
| Space Group | P2₁/n, P2₁2₁2₁, or P-1 (Examples from related structures) |
| Key Bond Lengths | C-N (pyrazole-aniline link): ~1.4 Å |
| C-N (aniline amine): ~1.4 Å | |
| N-N (pyrazole): ~1.35 Å | |
| Key Bond Angles | C-N-C (pyrazole-aniline linkage): ~125-130° |
| Dihedral Angle | Pyrazole-Aniline Ring: Variable, expected to be non-planar |
Analysis of Polymorphism and Crystal Packing Phenomena
Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in pyrazole derivatives and is crucial for understanding their physical properties. mdpi.com The different packing arrangements of molecules in polymorphs can lead to variations in stability, solubility, and melting point.
A study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline revealed the existence of two distinct polymorphs. mdpi.com These polymorphs primarily differ in the rotational orientation of the pyrazolyl substituents, which in turn affects the intermolecular hydrogen bonding network. mdpi.com This suggests that this compound may also exhibit polymorphism, with different crystal packings arising from variations in intermolecular interactions. The packing of molecules in the crystal lattice is generally driven by the formation of stable supramolecular assemblies through various non-covalent forces. lookchem.com
Elucidation of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Other Non-Covalent Forces
The supramolecular architecture of N-aryl pyrazoles is dominated by a combination of intermolecular interactions. researchgate.netlookchem.com For this compound, the presence of the aniline (B41778) -NH₂ group provides a primary site for hydrogen bonding.
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions. In many pyrazole derivatives, strong N-H···O and weak C-H···O interactions are observed when carbonyl or other oxygen-containing groups are present. lookchem.com In the absence of strong acceptors, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. nih.gov This can lead to the formation of chains or more complex three-dimensional networks. nih.gov
π-π Stacking: Aromatic π-π stacking interactions between the pyrazole and aniline rings of adjacent molecules are also expected to play a significant role in the crystal packing. The centroid-centroid distance for such interactions in a related pyrazole derivative was found to be 3.820 (3) Å, indicating a stabilizing interaction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus.
¹H NMR Spectral Interpretation and Proton Assignments
While a fully assigned spectrum for this compound is not available, the expected proton signals can be predicted based on the spectra of its constituent parts and related molecules. nih.govresearchgate.net
The ¹H NMR spectrum would be characterized by signals from the aromatic protons of the aniline ring, the pyrazole ring proton, and the protons of the two methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aniline -NH₂ | 3.5 - 5.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |
| Aniline Aromatic Hs | 6.5 - 7.5 | Multiplets | The substitution pattern will lead to a complex splitting pattern. |
| Pyrazole C4-H | ~6.0 | Singlet | A characteristic singlet for the proton at the 4-position of the pyrazole ring. nih.gov |
| Pyrazole C3-CH₃ | ~2.2 - 2.4 | Singlet | |
| Pyrazole C5-CH₃ | ~2.2 - 2.4 | Singlet | The two methyl groups may have slightly different chemical shifts. nih.gov |
The protons on the aniline ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The exact chemical shifts will be influenced by the electron-donating nature of the amino group and the electronic effect of the pyrazole substituent.
¹³C NMR Spectral Analysis and Carbon Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Aniline C-N | ~145 - 150 | The carbon atom attached to the amino group. |
| Aniline C-N (pyrazole) | ~138 - 142 | The carbon atom attached to the pyrazole ring. |
| Aniline Aromatic Cs | 110 - 130 | A set of signals corresponding to the other four carbons of the aniline ring. |
| Pyrazole C3 & C5 | ~140 - 150 | The substituted carbons of the pyrazole ring. |
| Pyrazole C4 | ~105 - 110 | The CH carbon of the pyrazole ring. |
| Pyrazole C3-CH₃ & C5-CH₃ | ~10 - 15 | The methyl carbons. |
The chemical shifts of the aniline carbons are influenced by the substituents. The carbon attached to the electron-donating amino group will be shifted upfield compared to unsubstituted benzene, while the carbon attached to the pyrazolyl group will experience a different electronic effect. Two-dimensional NMR techniques such as HSQC and HMBC would be essential for the unambiguous assignment of all proton and carbon signals. mdpi.com
Application of Advanced NMR Techniques for Structural Confirmation
While one-dimensional ¹H and ¹³C NMR spectroscopy provides foundational data on the chemical environment of protons and carbons, advanced 2D NMR techniques are indispensable for the definitive structural assignment of complex molecules like this compound. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between atoms, confirming the precise arrangement of the dimethylpyrazolyl and aniline rings.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, it would confirm the correlations between the aromatic protons on the aniline ring and establish the through-bond proximity of protons within the individual methyl groups on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to assign the specific ¹³C signals for each protonated carbon in the molecule, such as the CH groups of the aniline ring, the pyrazole ring's C4-H, and the methyl group carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be the key experiment to confirm the N1-substitution on the pyrazole ring. Correlations would be expected between the aniline ring protons (particularly the proton at C2) and the pyrazole ring carbons (C3 and C5), and vice-versa. Furthermore, correlations between the methyl protons and the pyrazole ring carbons (C3 and C5) would solidify their positions.
The N-substitution on the pyrazole ring renders the two methyl groups and the C3 and C5 positions inequivalent, a feature that is readily confirmed by distinct signals in both ¹H and ¹³C NMR spectra. ipb.pt The application of these 2D NMR methods provides an unambiguous and detailed map of the molecular framework, leaving no doubt as to the connectivity of the 3-(3,5-dimethyl-1H-pyrazol-1-yl) and aniline fragments.
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman)
The vibrational spectrum of this compound is a composite of the characteristic modes of the aniline and 3,5-dimethylpyrazole (B48361) moieties.
Aniline Moiety Vibrations: The primary amine (-NH₂) group gives rise to distinct bands. Typically, two bands are observed for the N-H stretching vibrations in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches. researchgate.net The N-H bending (scissoring) vibration is expected around 1620-1580 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the arylamine is typically observed in the 1340-1250 cm⁻¹ region.
3,5-Dimethylpyrazole Moiety Vibrations: The pyrazole ring itself has characteristic vibrational modes. C-H stretching of the pyrazole ring proton (at C4) is expected near 3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring contribute to bands in the 1580-1400 cm⁻¹ region. nih.govderpharmachemica.com The methyl groups introduce C-H stretching vibrations (asymmetric and symmetric) in the 2980-2870 cm⁻¹ range and bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹. derpharmachemica.com Pyrazole ring deformation or breathing modes are typically observed at lower frequencies. derpharmachemica.com
The combination of these features in the experimental FT-IR and FT-Raman spectra allows for a detailed assignment of the observed bands, confirming the presence of all key functional groups within the molecule.
Table 1: Characteristic Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Aniline -NH₂ |
| Aromatic C-H Stretch | 3100 - 3000 | Aniline Ring |
| Pyrazole C-H Stretch | ~3100 | Pyrazole Ring |
| Aliphatic C-H Stretch | 2980 - 2870 | Methyl Groups |
| N-H Bending | 1620 - 1580 | Aniline -NH₂ |
| Aromatic C=C Stretch | 1600 - 1450 | Aniline Ring |
| Pyrazole Ring Stretch (C=C, C=N) | 1580 - 1400 | Pyrazole Ring |
| Methyl C-H Bending | ~1460, ~1375 | Methyl Groups |
| C-N Stretch | 1340 - 1250 | Aniline C-N |
To achieve a more precise assignment of the vibrational modes, a comparative analysis using theoretical calculations is often performed. nih.govderpharmachemica.com Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to calculate the optimized molecular geometry and the corresponding harmonic vibrational frequencies. derpharmachemica.comnih.gov
The theoretically calculated frequencies are typically scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, allowing for a direct comparison with the experimental FT-IR and FT-Raman spectra. nih.govnih.gov This approach is particularly useful for assigning complex vibrations that arise from the coupling of multiple modes, such as the pyrazole ring deformations. The strong correlation between the scaled theoretical wavenumbers and the experimental band positions provides powerful evidence for the correctness of the proposed structure and the vibrational assignments. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molar mass: 187.24 g/mol ), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, confirming the elemental composition of C₁₁H₁₃N₃. uni.lusigmaaldrich.com
Under electron impact (EI) ionization, the molecule would generate a molecular ion peak (M⁺˙) at m/z = 187. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely include:
Loss of a methyl radical (•CH₃): A peak at M-15 (m/z = 172) would result from the cleavage of a methyl group from the pyrazole ring.
Cleavage of the pyrazole ring: Fragmentation of the heterocyclic ring can lead to various characteristic daughter ions.
Loss of HCN: A common fragmentation pathway for pyrazoles involves the elimination of a molecule of hydrogen cyanide, leading to a fragment at M-27 (m/z = 160).
Fission at the N-N bond or C-N bond: Cleavage at the bond connecting the two rings could lead to ions corresponding to the 3,5-dimethylpyrazolyl cation (m/z = 95) or the aminophenyl cation (m/z = 92). The relative intensities of these peaks would depend on the stability of the resulting fragments.
The molecular ion peak for amines is characteristically an odd number if it contains an odd number of nitrogen atoms, which is consistent with the formula C₁₁H₁₃N₃. libretexts.org The observed fragmentation pattern, when analyzed, serves as a confirmatory tool for the molecular structure.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 187 | [M]⁺˙ | Molecular Ion |
| 172 | [M - CH₃]⁺ | Loss of a methyl radical |
| 160 | [M - HCN]⁺ | Loss of hydrogen cyanide from pyrazole ring |
| 95 | [C₅H₇N₂]⁺ | 3,5-dimethylpyrazolyl cation |
| 92 | [C₆H₆N]⁺ | Aminophenyl cation |
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands characteristic of its constituent chromophores: the aniline and the pyrazole rings.
Aniline itself typically exhibits two primary absorption bands. The first is a strong band around 230-240 nm corresponding to a π → π* transition within the benzene ring. A second, weaker band (the B-band) appears at longer wavelengths, around 280-290 nm, which is attributed to the electronic transition involving the lone pair of electrons on the nitrogen atom and the π-system of the aromatic ring (n → π*). hw.ac.uk
The 3,5-dimethylpyrazole moiety also absorbs in the UV region. The introduction of the pyrazole ring attached to the aniline chromophore is expected to cause a bathochromic (red) shift in the absorption maxima compared to aniline alone, due to the extension of the conjugated system. Therefore, one would anticipate observing absorption maxima for this compound at wavelengths longer than those for unsubstituted aniline. hw.ac.uk The exact positions and intensities (molar absorptivity, ε) of these bands provide information about the electronic structure and conjugation within the molecule.
Computational and Quantum Chemical Investigations of 3 3,5 Dimethyl 1h Pyrazol 1 Yl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with high accuracy.
Geometry Optimization and Electronic Structure Determination
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process involves finding the minimum energy structure on the potential energy surface. For a molecule like 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, this would involve calculating bond lengths, bond angles, and dihedral angles. For instance, studies on related aniline (B41778) and pyrazole (B372694) structures have used DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve optimized geometries that are often in good agreement with experimental data from X-ray crystallography. nih.govmdpi.comaimspress.com
The electronic structure determination provides insights into the distribution of electrons within the molecule. This includes the arrangement of molecular orbitals and their corresponding energy levels, which is crucial for understanding the molecule's behavior.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative as specific data for the target compound is unavailable. The values are based on general parameters for similar chemical structures.)
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length | C-N (Aniline) | ~1.40 Å |
| N-N (Pyrazole) | ~1.38 Å | |
| C=C (Phenyl) | ~1.39 Å | |
| Bond Angle | C-N-C | ~120° |
| N-N-C (Pyrazole) | ~108° |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gaps
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.netmdpi.com These values are critical for predicting how a molecule will interact in chemical reactions and its potential electronic applications. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific data for the target compound is unavailable.)
| Parameter | Hypothetical Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net
The MEP surface is color-coded:
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen.
Blue regions represent positive electrostatic potential, which is electron-poor and thus prone to nucleophilic attack.
Green regions denote neutral or areas with near-zero potential.
For this compound, one would expect negative potential (red) around the nitrogen atoms of the aniline and pyrazole rings, making them likely sites for protonation or interaction with electrophiles. Positive potential (blue) would likely be found around the hydrogen atoms of the amine group.
Natural Bond Orbital (NBO) Analysis: Charge Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and electronic interactions within a molecule. It examines charge delocalization, which is the spreading of electron density over several atoms, and hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and unfilled orbitals.
Theoretical Descriptors of Chemical Reactivity
Beyond FMO analysis, other theoretical descriptors can provide a more quantitative measure of chemical reactivity.
Fukui Functions for Identification of Electrophilic and Nucleophilic Sites
The Fukui function, f(r), is a local reactivity descriptor derived from DFT that helps identify the most reactive sites in a molecule. It describes how the electron density at a specific point changes with the addition or removal of an electron.
There are three main types of Fukui functions:
f+(r): For nucleophilic attack (electron acceptance). A high value indicates a site that is susceptible to attack by a nucleophile.
f-(r): For electrophilic attack (electron donation). A high value indicates a site that is likely to be attacked by an electrophile.
f0(r): For radical attack.
By calculating these functions for each atom in this compound, one could precisely rank the atoms in terms of their susceptibility to different types of chemical attack, providing a more refined prediction of reactivity than MEP analysis alone.
Global Reactivity Parameters Derived from FMOs
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These parameters are typically derived using Density Functional Theory (DFT) calculations. For instance, in a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, these parameters were investigated using the B3LYP/6-311++G(d,p) method. derpharmachemica.com
Key global reactivity parameters include:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution. Molecules with a large energy gap are generally harder and less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.
Electronegativity (χ): Calculated as χ = (I + A) / 2. It describes the power of an atom or group to attract electrons.
Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): Calculated as ω = μ² / (2η). This index measures the propensity of a species to accept electrons.
While specific DFT calculations for this compound are not detailed in the provided search results, the following table illustrates typical values for a related pyrazole derivative. derpharmachemica.com
Table 1: Illustrative Global Reactivity Parameters for a Pyrazole Derivative Data is for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole and serves as an example.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -5.99 |
| LUMO Energy | ELUMO | -2.51 |
| Energy Gap | ΔE | 3.48 |
| Ionization Potential | I | 5.99 |
| Electron Affinity | A | 2.51 |
| Global Hardness | η | 1.74 |
| Global Softness | S | 0.57 |
| Electronegativity | χ | 4.25 |
| Chemical Potential | µ | -4.25 |
| Electrophilicity Index | ω | 5.19 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational stability and dynamics of ligand-receptor interactions, which is particularly valuable in fields like drug discovery.
For pyrazole-containing compounds, MD simulations have been used to explore their binding modes with biological targets. For example, simulations were performed to understand the interaction of novel pyrazole-containing imide derivatives with the Hsp90α protein. researchgate.net Such studies typically analyze the Root Mean Square Deviation (RMSD) of the protein backbone to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. researchgate.netresearchgate.net A stable system is often indicated by low and converging RMSD values over the simulation period. researchgate.net
In the context of this compound, MD simulations could be employed to understand its stability in different solvent environments or its potential interactions with specific biological macromolecules, confirming binding modes suggested by molecular docking. nih.gov
Table 2: Example MD Simulation Analysis Parameters This table illustrates typical outputs from an MD simulation study, using pyrazole derivatives as a reference. researchgate.netresearchgate.net
| Analysis Metric | Description | Typical Finding for Stable Complex |
| RMSD | Root Mean Square Deviation of backbone atoms from the initial structure. | Low and stable values (e.g., < 0.2 nm) over the simulation time. |
| RMSF | Root Mean Square Fluctuation of side-chain atoms. | Reveals flexibility of specific residues; key active site residues should show low fluctuation. |
| Hydrogen Bonds | Number and duration of hydrogen bonds between ligand and receptor. | Persistent hydrogen bonds indicate strong and stable binding. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning signals in experimental spectra. For 3,5-dimethylaniline (B87155), a substructure of the target molecule, experimental 1H NMR data shows signals for aromatic protons around δ 6.3-6.4 ppm and methyl protons at δ 2.2 ppm. chemicalbook.com Computational studies on related pyrazole derivatives have shown good correlation between calculated and experimental NMR shifts. derpharmachemica.comnih.gov
IR Frequencies: Theoretical vibrational analysis helps in the assignment of complex experimental FT-IR spectra. Calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies. scispace.com For instance, in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations were used to confirm the assignment of N-H stretches (calculated at 3291 and 3533 cm⁻¹) and aromatic ring vibrations (calculated at 1628-1639 cm⁻¹). mdpi.com The IR spectrum of 3,5-dimethylaniline shows characteristic N-H and C-H stretching vibrations. chemicalbook.com
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. scispace.com The calculations predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, primarily from the HOMO to the LUMO. The solvent environment can be modeled to study solvatochromic shifts. scispace.comresearchgate.net Studies on pyrazoline derivatives have shown that the calculated λmax values are in good agreement with experimental data, with shifts observed in solvents of different polarities. scispace.com Aniline itself has a characteristic UV absorption spectrum which is influenced by substituents and solvent. researchgate.netnist.gov
Table 3: Representative Spectroscopic Data for Related Compounds This table provides examples of experimental and calculated spectroscopic data for substructures or analogues of the title compound.
| Spectrum | Compound/Fragment | Experimental Data | Calculated Data (Method) | Ref. |
| 1H NMR | 3,5-Dimethylaniline | δ 6.40, 6.30 (Ar-H), 3.46 (NH₂), 2.21 (CH₃) ppm | N/A | chemicalbook.com |
| IR | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | 3448, 3328 (N-H str.), 1626 (Aromatic) cm⁻¹ | 3533, 3291 (N-H str.), 1628-1639 (Aromatic) cm⁻¹ (MN15L/def2-TZVP) | mdpi.com |
| UV-Vis | (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | 301 nm (in DCM) | 301.76 nm (in DCM, TD-DFT/B3LYP) | scispace.com |
Non-linear Optical (NLO) Properties and Hyperpolarizability Studies
Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics. The NLO response of a molecule is characterized by its hyperpolarizability. The first hyperpolarizability (β) is a key parameter that determines the second-order NLO properties. Molecules with large β values, typically those with strong electron donor and acceptor groups connected by a π-conjugated system, are of significant interest.
Computational studies can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). nih.gov Finite field methods implemented in quantum chemistry software are often used for these calculations. dtic.mil Urea is frequently used as a reference standard in these studies. nih.gov Research on various pyrazoline and other heterocyclic derivatives has shown that their NLO response can be tuned by modifying their molecular structure. researchgate.netresearchgate.net For a molecule to have a non-zero β value, it must lack a center of symmetry. dtic.mil
Table 4: Example NLO Properties of a Fused-Triazine Derivative Compared to Urea This table illustrates the type of data generated in NLO studies. Values are for a different heterocyclic system but demonstrate the comparison with a standard. nih.gov
| Compound | Dipole Moment (μ) (D) | Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |
| Compound 3 (Triazine) | 2.76 | 10.75 | 1.10 |
| Compound 5 (Triazine) | 6.96 | 6.09 | 0.94 |
| Urea (Reference) | 1.37 | ~0.83 | ~0.37 |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. These surfaces are complemented by 2D fingerprint plots, which summarize the distribution of different types of interactions.
This analysis provides quantitative percentages for various intermolecular contacts, such as H···H, C···H, O···H, and N···H, which govern the crystal packing. as-proceeding.comnih.gov For example, in the crystal structure of 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole, Hirshfeld analysis revealed that H···H (60.5%), O···H (20.4%), and C···H (10.7%) interactions are the most significant contributors to the crystal packing. as-proceeding.com Similarly, for a ferrocenyl-pyrazol-amine derivative, H···H contacts were dominant (66.9%), followed by C···H/H···C (12.4%) and N···H/H···N (7.8%) interactions. nih.gov This method provides crucial insights into the supramolecular architecture of crystalline solids.
Table 5: Illustrative Hirshfeld Surface Interaction Percentages for a Pyrazole Derivative Data is for 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole and serves as an example of the quantitative output from this analysis. as-proceeding.com
| Interaction Type | Contribution (%) |
| H···H | 60.5 |
| O···H | 20.4 |
| C···H | 10.7 |
| N···H | 6.5 |
| Other | 1.9 |
Coordination Chemistry and Ligand Properties of 3 3,5 Dimethyl 1h Pyrazol 1 Yl Aniline
Chelation Behavior and Ligand Design Principles of Pyrazolyl-Aniline Moieties
The ligand 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline incorporates two key donor groups: the pyrazole (B372694) ring and the aniline (B41778) moiety. This structure allows for several potential coordination modes. Pyrazole-based chelating ligands are of significant interest in coordination chemistry for their ability to form stable complexes with a wide range of metal ions, leading to diverse geometries and nuclearities. uni.lu The design of such ligands is often focused on creating specific stereochemical environments around a metal-binding site. uni.lunih.gov
The pyrazolyl-aniline framework is a classic example of a hemilabile ligand system. It contains a strong N-donor from the pyrazole ring and a potentially weaker N-donor from the aniline group. The lone pair on the sp2-hybridized nitrogen of the pyrazole ring is a primary coordination site. researchgate.net Depending on the metal ion, solvent, and steric factors, the aniline nitrogen can also participate in coordination, leading to the formation of a stable chelate ring. researchgate.netnih.gov This chelation is a crucial principle in ligand design, as it enhances the thermodynamic stability of the resulting metal complex (the chelate effect).
Ligands combining pyrazole and other functional groups, such as amines, are designed to act as bidentate or even polydentate chelators. nih.gov For instance, related ligands incorporating pyrazole and aniline moieties within a triazine structure have demonstrated high chelation ability with various metal ions. nih.gov The presence of the aniline group also provides a site for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties to influence the catalytic activity or structural features of the metal complex.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazolyl-aniline ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or acetonitrile. researchgate.netuni.luacademie-sciences.fr The resulting complexes can be isolated as single crystals by methods like slow evaporation. researchgate.net
Complexation with Transition Metals (e.g., Pd(II), Cu(II), Zn(II), Cd(II), Pb(II))
Pyrazolyl-based ligands readily form complexes with a variety of transition metals.
Palladium(II): Palladium complexes are often synthesized for their catalytic applications, particularly in cross-coupling reactions. researchgate.net Ligands containing two nitrogen donors, such as pyrazolyl-anilines, can act as N-N chelates towards palladium, forming stable square planar complexes. researchgate.net
Copper(II): Copper(II) complexes of pyrazole derivatives have been extensively studied. uni.lunih.govdnu.dp.ua The reaction of 3,5-dimethylpyrazole (B48361) with copper(II) salts like CuCl₂ or Cu(NO₃)₂ yields complexes with square-pyramidal or octahedral geometries. nih.govdnu.dp.uanih.gov For example, a common product is a 4:1 ligand-to-metal complex, Cu(Hdmpz)₄(H₂O)₂, where four pyrazole ligands occupy the equatorial plane. dnu.dp.ua In the case of a closely related N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide ligand, a mononuclear Cu(II) complex, Cu(L)₂(C₂H₅OH)₂₂, was synthesized and characterized. researchgate.net
Zinc(II) and Cadmium(II): These d¹⁰ metals also form stable complexes with pyrazolyl-containing ligands. Pincer-type ligands with two pyrazolyl units have been used to create complexes with Zn(II) and Cd(II), where the metal centers are typically six-coordinated. nih.gov A mononuclear complex of Cadmium(II), [Cd(L)₂Cl₂], was successfully synthesized using a pyrazole-acetamide ligand bearing an aminophenyl group, demonstrating the ligand's chelating ability with this metal. researchgate.net
Determination of Coordination Modes and Geometries
The coordination behavior of this compound can vary.
Monodentate Coordination: The ligand can act as a simple monodentate donor through the more basic pyrazole nitrogen atom (N2). This is common when strong coordinating anions or solvent molecules are present.
Bidentate Chelation: The ligand can act as a bidentate N,N'-chelating agent, coordinating through the pyrazole N2 atom and the nitrogen of the aniline group. This forms a stable six-membered chelate ring around the metal center. This mode is observed in related pyrazole-acetamide complexes. researchgate.net
Bridging Coordination: In polynuclear complexes, the pyrazole ring can bridge two metal centers. uni.lu
The resulting coordination geometries are diverse and depend on the metal ion's preference, the ligand-to-metal ratio, and the presence of other coordinating species. Common geometries include four-coordinate (square planar for Pd(II), tetrahedral for Cu(I)), five-coordinate (square pyramidal for Cu(II)), and six-coordinate (octahedral for Cu(II), Cd(II), Zn(II)). researchgate.netresearchgate.netdnu.dp.uanih.gov For instance, in [Cu(H₂O)(DMPZ)₂C₂O₄], the Cu(II) ion exhibits a slightly distorted square-pyramidal environment. nih.gov Similarly, the Cd(II) center in [Cd(L₁)₂Cl₂] (where L₁ is a pyrazole-acetamide ligand) shows a distorted octahedral geometry. researchgate.net
Structural Elucidation of Metal Complexes via X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.gov
The table below presents selected crystallographic data for a representative copper(II) complex with 3,5-dimethylpyrazole (DMPZ), which illustrates the typical coordination environment.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆CuN₄O₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Geometry | Distorted Square Pyramidal |
| Cu-N (pyrazole) Bond Length (Å) | 1.99 - 2.01 |
| Cu-O (oxalate) Bond Length (Å) | 1.96 - 1.97 |
| Cu-O (water) Bond Length (Å) | 2.25 |
Catalytic Applications of Metal-Pyrazolyl Complexes (e.g., Oxidation Processes, C-H Activation)
Metal complexes derived from pyrazole-based ligands are widely investigated as catalysts in various organic transformations due to their stability and the tunable electronic and steric environment they provide to the metal center. mdpi.com
Oxidation Processes: Copper complexes with pyrazolyl-pyridine ligands have demonstrated high catalytic activity for the aerobic oxidation of alcohols to aldehydes and the ammoxidation of alcohols to nitriles, often performing well in aqueous media. uni.lu The catalytic cycle typically involves the metal center mediating the transfer of electrons between the substrate and an oxidant, such as molecular oxygen. Vanadium(IV) complexes supported by bis(3,5-dimethyl-1H-pyrazol-1-yl) ligands have been shown to be effective catalysts for the oxidation of cyclohexane. nih.gov
C-H Activation: The activation of otherwise inert C-H bonds is a significant goal in catalysis. Tris(pyrazolyl)methane (Tpm) ligands, which are structurally related to the pyrazolyl-aniline scaffold, form complexes with metals like rhodium that can activate C-H bonds. researchgate.net Nickel(II) complexes with (pyrazol-1-ylmethyl)pyridine ligands, when activated with an aluminum co-catalyst, can catalyze the Friedel-Crafts alkylation of toluene, a reaction that proceeds via C-H activation. eco-vector.com The protic nature of some pyrazole ligands can also play a crucial role in metal-ligand cooperative catalysis. mdpi.com
| Catalyst System | Reaction Type | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| [{Cu(NO₃)}(μ-pzpypz)]₂ | Aerobic Oxidation | Benzyl alcohol | Benzaldehyde | High activity and recyclability in water. | uni.lu |
| [VOSO₄(bpz-eaT)] | Oxidation | Cyclohexane | Cyclohexanol/Cyclohexanone | Effective catalyst with H₂O₂ as oxidant. | nih.gov |
| [NiCl₂(L)] / EtAlCl₂ | Friedel-Crafts Alkylation | Ethylene + Toluene | Alkylated Toluene | High activity for C-H functionalization. | eco-vector.com |
Spectroscopic Signatures of Ligand-Metal Interactions
Spectroscopic techniques are essential for characterizing the complexes and confirming the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy: Coordination of the pyrazole ring to a metal ion is typically evidenced by shifts in the vibrational frequencies of the C=N and N-N bonds within the ring. For a related ligand, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, IR spectroscopy confirmed the presence of the aniline N-H stretches (around 3328 and 3448 cm⁻¹) and aromatic ring vibrations (1626 cm⁻¹). researchgate.net Upon complexation, shifts in the aniline N-H stretching frequency can indicate its involvement in coordination or hydrogen bonding.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. Free pyrazole ligands typically show intense absorptions in the UV region. Upon complexation with a transition metal, new, lower-energy bands often appear in the visible region, corresponding to d-d transitions, which are characteristic of the coordination geometry. For example, heteroleptic copper(I) complexes with pyrazolo-phenanthroline ligands exhibit charge-transfer bands around 380-385 nm. The color of the complexes, such as the typical blue or green of Cu(II) complexes, is a direct result of these electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. Coordination of the ligand to the metal center causes significant changes in the chemical shifts of the protons and carbons near the donor atoms. Protons on the pyrazole and aniline rings will typically shift downfield upon coordination due to the deshielding effect of the metal ion.
Chemical Reactivity and Derivatization Strategies for 3 3,5 Dimethyl 1h Pyrazol 1 Yl Aniline
Reactions at the Aniline (B41778) Moiety
The aniline portion of the molecule is a substituted benzene (B151609) ring containing a primary amine group (-NH2). This group is a strong activator and an ortho-, para-director for electrophilic aromatic substitution reactions. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for anilines. scribd.com Common EAS reactions include halogenation, nitration, and sulfonation.
Halogenation: The high reactivity of the aniline ring towards electrophiles means that direct halogenation, for instance with bromine water, can lead to poly-substituted products. scribd.com In the case of 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, the positions ortho and para to the amino group (positions 2, 4, and 6) are activated. To achieve mono-substitution, milder reaction conditions or the use of a protecting group on the amine may be necessary. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) has been reported, providing a metal-free method for synthesizing 4-halogenated pyrazole (B372694) derivatives. beilstein-archives.orgbeilstein-archives.org While this reaction occurs on the pyrazole ring of a different isomer, it highlights the feasibility of direct halogenation on pyrazole-containing aromatic amines. More advanced methods, such as palladium-catalyzed meta-C–H bromination of aniline derivatives, offer alternative regioselectivity. nih.govrsc.org
Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation of the aniline and the formation of a mixture of nitro products, including meta-isomers due to the protonation of the amine in the acidic medium. scribd.com To overcome this, the amino group is often protected, for example, by acetylation, prior to nitration. This is discussed further in section 6.1.2.
Sulfonation: Aniline reacts with sulfuric acid to form the anilinium hydrogen sulfate (B86663) salt. Upon heating, this rearranges to p-aminobenzenesulfonic acid (sulfanilic acid). scribd.com A similar reaction could be anticipated for this compound, likely yielding the corresponding sulfonic acid derivative at the para position to the amine. The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid has been documented, demonstrating the viability of sulfonation on a related pyrazole-substituted aromatic ring. nih.gov
| Reaction | Reagents | Typical Product(s) | Reference |
| Halogenation | Br₂, H₂O | Polysubstituted bromoanilines | scribd.com |
| Halogenation | N-halosuccinimide (NXS) | Halogenated pyrazolyl-amines | beilstein-archives.orgbeilstein-archives.org |
| Nitration | HNO₃, H₂SO₄ | Mixture of nitroanilines, potential for oxidation | scribd.com |
| Sulfonation | H₂SO₄, heat | p-aminobenzenesulfonic acid derivatives | scribd.comnih.gov |
N-Substitution Reactions (e.g., N-acetylation)
The primary amine of the aniline moiety can readily undergo N-substitution reactions. N-acetylation is a common transformation used to protect the amino group, reduce its activating effect in electrophilic aromatic substitution, or to introduce a new functional group. jocpr.com
The acetylation of anilines can be achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like sodium acetate. nih.gov A study on the N-acetylation of various anilines with acetyl chloride in the presence of a base and a phase transfer catalyst demonstrated an efficient and convenient synthetic methodology. researchgate.net This method could be applied to this compound to produce N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide. The synthesis of related N-acetylated pyrazoline derivatives has also been reported, highlighting the general applicability of this reaction to pyrazole-containing compounds. beilstein-archives.org Furthermore, N-alkylation of aniline derivatives can be performed using various alkylating agents. For instance, the alkylation of aniline with dimethyl carbonate has been shown to be a selective method for producing N-methylaniline. iitm.ac.in
| Reactant | Reagent(s) | Product | Reference |
| Aniline | Acetic anhydride, Sodium acetate | Acetanilide | nih.gov |
| Substituted Anilines | Acetyl chloride, K₂CO₃, Phase Transfer Catalyst | N-acetylated anilines | researchgate.net |
| Chalcones, Hydrazine (B178648) Hydrate | Acetic anhydride, p-TsOH | N-acetylated pyrazolines | beilstein-archives.org |
| Aniline | Dimethyl carbonate | N-methylaniline | iitm.ac.in |
Formation of Schiff Bases and Related Imine Derivatives
Primary amines, such as the one in this compound, react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction typically occurs under acidic or basic catalysis and involves the formation of a carbon-nitrogen double bond. iitm.ac.in
The synthesis of Schiff bases from various pyrazole aldehydes and substituted anilines has been well-documented. researchgate.net For example, new indole (B1671886) Schiff base derivatives have been synthesized by the reaction of 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with various aniline derivatives. iitm.ac.in This indicates that this compound can serve as the amine component in Schiff base formation with a wide range of carbonyl compounds. The resulting Schiff bases are versatile intermediates for the synthesis of other heterocyclic systems and have been studied for their biological activities.
| Amine Component | Carbonyl Component | Product Type | Reference |
| 1-phenyl-2,3-dimethyl-4-amino-5-oxo-pyrazole | Salicylaldehyde | Schiff Base | researchgate.net |
| Aniline Derivatives | 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Indole Schiff Base | iitm.ac.in |
| 3-Amino-1-phenyl-2-pyrazoline-5-one | Anthrone | Pyrazolone Schiff Base | researchgate.net |
Reactions at the Pyrazole Moiety
The 3,5-dimethylpyrazole (B48361) ring offers additional sites for chemical modification, including the methyl groups and the nitrogen atoms of the pyrazole ring.
Functionalization of Methyl Substituents
The methyl groups at the 3- and 5-positions of the pyrazole ring are generally unreactive. However, under specific conditions, they can be functionalized. For instance, allylic oxidation of a chromium trioxide-3,5-dimethylpyrazole complex has been used to introduce a ketone group at the allylic position of a steroid, demonstrating that the pyrazole ligand can direct reactivity. acs.org While not a direct functionalization of the pyrazole methyls themselves, it points towards the potential for metal-mediated transformations. More direct functionalization would likely require radical conditions or the use of strong oxidizing agents.
Modifications of the Pyrazole Nitrogen Atoms
The pyrazole ring contains two nitrogen atoms. In this compound, one nitrogen atom (N-1) is already substituted with the aniline ring. The other nitrogen atom (N-2) possesses a lone pair of electrons and can potentially participate in reactions. However, the N-1 position is also a site for reactivity in related pyrazole systems.
N-Alkylation and N-Acylation: The synthesis of N-substituted pyrazole derivatives is a common strategy for modifying their properties. For example, 1-aryl-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone derivatives have been synthesized via N-alkylation of 3,5-dimethylpyrazole with 1-aryl-2-bromoethanone. mdpi.com Similarly, N-acetylation of pyrazoles can be achieved. The reaction of 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole with acetyl chloride in pyridine (B92270) yields the corresponding 1-acetyl-pyrazole derivative. jocpr.comjocpr.com These examples suggest that the N-1 position of the pyrazole ring in the parent compound could potentially be further alkylated or acylated, though this would result in a quaternized pyrazolium (B1228807) salt.
Reactions at the C-4 Position: The C-4 position of the pyrazole ring is susceptible to electrophilic attack, particularly in N-substituted pyrazoles. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be used to introduce a formyl group at the C-4 position of N-alkyl-3,5-dimethylpyrazoles. researchgate.net It has been noted that 3,5-dimethyl-1H-pyrazole itself (with a free N-H) does not undergo formylation at the C-4 position under these conditions. researchgate.net This suggests that the N-1 substituted nature of this compound would allow for formylation at the C-4 position of the pyrazole ring.
| Reaction Site | Reaction Type | Reagent(s) | Product Type | Reference |
| Pyrazole N-1 | N-Alkylation | 1-aryl-2-bromoethanone | N-substituted pyrazole | mdpi.com |
| Pyrazole N-1 | N-Acylation | Acetyl chloride, pyridine | N-acetyl pyrazole | jocpr.comjocpr.com |
| Pyrazole C-4 | Vilsmeier-Haack Formylation | POCl₃, DMF | 4-formyl-N-substituted pyrazole | researchgate.net |
Oxidation and Reduction Chemistry
The chemical reactivity of this compound is significantly influenced by the interplay between the pyrazole and aniline rings. While specific literature on the direct oxidation and reduction of this compound is not extensively detailed, the electrochemical behavior of related pyrazole and aniline derivatives provides valuable insights into its potential transformations.
The oxidation of pyrazole derivatives can be complex, with the potential for N-N bond coupling and ring cleavage reactions. For instance, the electrochemical oxidation of some 1H-pyrazoles can lead to the formation of dimers through N-N coupling. researchgate.net The presence of the aniline ring in this compound would likely influence the oxidation potential and the nature of the resulting products. The aniline moiety itself is susceptible to oxidation, which can lead to the formation of various products, including radical cations and, under certain conditions, polymeric materials. The specific outcome of an oxidation reaction would be highly dependent on the reaction conditions, including the choice of oxidant and solvent.
Regarding reduction chemistry, the focus often lies on the transformation of precursor molecules. For instance, a common synthetic route to aniline-containing compounds involves the reduction of a nitro group. In the context of synthesizing derivatives related to this compound, a precursor such as 1-(3-nitrophenyl)-3,5-dimethyl-1H-pyrazole could be utilized. The nitro group in such a compound can be readily reduced to an amine, yielding the target aniline derivative. A variety of reagents are effective for the reduction of aromatic nitro groups to anilines, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as metal-based reductions using iron, zinc, or tin(II) chloride in acidic media. wikipedia.orgmdpi.comresearchgate.netkaznu.kz The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. For example, catalytic hydrogenation is a very efficient method, but it can also reduce other functionalities like alkenes or alkynes. wikipedia.org Metal-based reductions, such as with iron in acetic acid, can offer a milder alternative. wikipedia.org
Synthesis of Novel Heterocyclic Systems Incorporating the Chemical Compound
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an aromatic system, makes it an excellent building block for the construction of more complex heterocyclic frameworks.
Triazine Derivatives
The reaction of this compound and its analogues with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) provides a facile route to a variety of s-triazine derivatives. The stepwise substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of different substituents. nih.gov
The synthesis typically begins with the reaction of cyanuric chloride with an aniline derivative at low temperatures (0-5 °C). nih.gov This is followed by the sequential addition of other nucleophiles at progressively higher temperatures to replace the remaining chlorine atoms. For instance, a second nucleophile can be introduced at room temperature, and a third at an elevated temperature. nih.gov This methodology has been employed to synthesize a range of 1,3,5-triazine (B166579) derivatives incorporating pyrazole and aniline moieties, which have been investigated for various applications, including their potential as corrosion inhibitors. nih.govacs.org
The synthesis of both mono- and bis-pyrazolyl substituted triazines has been reported. For example, reacting a di-substituted triazine containing a primary or secondary amine with acetylacetone (B45752) can lead to the formation of a pyrazole ring. chim.itnih.govresearchgate.net
Table 1: Synthesis of Representative Triazine Derivatives
| Starting Materials | Reagents and Conditions | Product | Reference |
| Cyanuric chloride, Aniline | 1. Aniline, THF, 0-5°C2. Piperidine, Acetone/Water, 0°C to rt3. Hydrazine, DMF, reflux4. Acetylacetone, DMF, reflux | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | chim.it |
| 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, 3,5-dimethylpyrazole | K2CO3, DMF | 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine | chim.it |
| 2,4,6-trichloro-1,3,5-triazine, 4-aminoacetophenone | Dioxane, rt | 1-(4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)ethan-1-one | nih.gov |
Quinolone and Pyrazoloquinolinone Derivatives
The aniline functionality in this compound serves as a key reactive site for the synthesis of quinolone and the fused pyrazoloquinolinone ring systems. Several classic named reactions, such as the Gould-Jacobs reaction and the Friedländer synthesis, are instrumental in constructing the quinoline (B57606) core. wikipedia.orgnih.govqeios.comiipseries.orgwikipedia.orgnih.govorganic-chemistry.org
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgnih.govqeios.comnih.gov This is followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.orgnih.gov The use of this compound in this reaction would be expected to produce a quinolone with the dimethylpyrazolyl substituent on the benzene ring.
The Friedländer synthesis offers another route to quinolines, typically by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.govwikipedia.orgnih.govorganic-chemistry.org While this method requires a specific ortho-substituted aniline, variations of this reaction can be employed to generate a wide array of substituted quinolines.
Furthermore, the synthesis of pyrazolo[3,4-b]quinolines , a class of fused heterocyclic systems, can be achieved through various strategies, often involving the reaction of a pyrazole derivative with a suitable quinoline precursor or by constructing the quinoline ring onto a pre-existing pyrazole. wikipedia.orgqeios.comuj.edu.plresearchgate.net One common approach involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.net Alternatively, reacting an aromatic amine, such as this compound, with a 4-substituted pyrazole derivative (e.g., a 4-formyl or 4-aroyl-5-chloropyrazole) can also lead to the formation of the pyrazoloquinoline scaffold. wikipedia.orguj.edu.pl
Table 2: General Synthetic Routes to Quinolone and Pyrazoloquinolinone Derivatives
| Synthetic Route | General Reactants | General Product Structure | Reference |
| Gould-Jacobs Reaction | Substituted Aniline + Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline derivative | wikipedia.orgnih.govnih.gov |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + Compound with α-methylene group | Substituted Quinoline | nih.govwikipedia.orgorganic-chemistry.org |
| Pyrazolo[3,4-b]quinoline Synthesis | Aromatic Amine + 5-Chloro-4-formylpyrazole | 1H-Pyrazolo[3,4-b]quinoline | wikipedia.orguj.edu.pl |
| Pyrazolo[3,4-b]quinoline Synthesis | 5-Aminopyrazole + 1,3-Diketone | 1H-Pyrazolo[3,4-b]quinoline | researchgate.net |
Advanced Material Applications and Chemical Engineering Perspectives
Role as Building Blocks for Complex Heterocyclic Compounds and New Materials
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a significant precursor in the synthesis of more complex molecular structures. The presence of the aniline (B41778) group provides a reactive site for further functionalization, allowing it to be integrated into larger, multi-component systems.
Derivatives of 3,5-dimethylpyrazole (B48361) are widely used as building blocks for a variety of heterocyclic compounds. For instance, 1-cyanoacetyl-3,5-dimethylpyrazole is recognized as a highly effective cyanoacetylating agent, more potent and convenient than traditional reagents like ethyl cyanoacetate (B8463686) for creating complex heterocycles. researchgate.net Similarly, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been utilized as a key intermediate for synthesizing novel mono- and di-chromene, dihydrazo, and dithiazole derivatives. researchgate.net
The core structure is also integral to creating advanced materials. For example, aniline derivatives containing the dimethylpyrazole group have been used to synthesize bis(dimethylpyrazolyl)-aniline-s-triazine derivatives, which exhibit significant properties such as corrosion inhibition. nih.govresearchgate.netroyalsocietypublishing.org Furthermore, analogous structures like 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline serve as building blocks for iridium (Ir) triplet emitters used in blue phosphorescent Organic Light-Emitting Diodes (OLEDs). ossila.com This highlights the potential of the this compound scaffold in the development of new materials for electronic and photonic applications. The synthesis of pyrazole-oxindole hybrids and 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes further demonstrates the synthetic versatility of pyrazole-based building blocks in creating functionally diverse molecules. mdpi.com
Application as Corrosion Inhibitors for Metallic Surfaces
Pyrazole (B372694) derivatives, including those structurally similar to this compound, are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.netsemanticscholar.org Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govacs.org This protective layer impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The presence of heteroatoms (nitrogen), π-electrons in the pyrazole ring, and the aniline moiety facilitates strong adsorption onto the metallic surface. researchgate.net
For example, studies on bis(dimethylpyrazolyl)-aniline-s-triazine derivatives in sulfuric acid have demonstrated superior inhibition efficiency due to the combined effect of the triazine core and the pyrazole motifs. nih.govroyalsocietypublishing.org
The effectiveness of pyrazole-based inhibitors is fundamentally linked to their adsorption behavior on the metal surface. This process is typically analyzed using adsorption isotherms, such as the Langmuir and Frumkin models, to understand the inhibitor-surface interaction.
Langmuir Adsorption Isotherm: This model assumes the formation of a monolayer of inhibitor molecules on the metal surface, with no interaction between the adsorbed molecules. Many pyrazole derivatives have been found to follow this isotherm. nih.goviscientific.orgresearchgate.net The adsorption of bis(dimethylpyrazolyl)-aniline-s-triazine derivatives on a C-steel surface, for instance, conforms to the Langmuir model. nih.govroyalsocietypublishing.org The standard free energy of adsorption (ΔG°ads) values, often in the range of -28 to -45 kJ/mol, suggest a mechanism that involves both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through coordinate bond formation between the inhibitor's heteroatoms and the metal's vacant d-orbitals. nih.govnih.govresearchgate.net
Frumkin Adsorption Isotherm: This model accounts for lateral interactions between the adsorbed inhibitor molecules. Some pyrazole derivatives have been shown to follow the Frumkin isotherm, indicating that interactions between adsorbed molecules on the steel surface play a role in the inhibition process. nih.govroyalsocietypublishing.orgsemanticscholar.org
The adsorption process involves the displacement of water molecules from the metal surface by the organic inhibitor molecules, leading to the formation of a stable, protective film. researchgate.net
Electrochemical techniques are crucial for quantifying the inhibition efficiency of compounds like this compound and its derivatives.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process. researchgate.netnih.gov In the presence of an effective inhibitor, the Nyquist plot typically shows an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). semanticscholar.org This indicates a slowing of the corrosion rate. Simultaneously, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the displacement of water molecules by the inhibitor molecules at the metal/solution interface, leading to a thicker and/or less dielectric protective layer. researchgate.netnih.gov Studies on various pyrazole derivatives have consistently shown these characteristic changes in Rct and Cdl values with increasing inhibitor concentration, confirming the formation of a protective film. iscientific.orgnih.govresearchgate.net
Potentiodynamic Polarization (PDP): PDP curves provide information about the kinetics of the anodic and cathodic reactions. For pyrazole-based inhibitors, a significant decrease in the corrosion current density (icorr) is observed upon their addition to the corrosive solution. nih.goviscientific.org These inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. semanticscholar.orgnih.govacs.org This is evident from the shift in both the anodic and cathodic branches of the polarization curves to lower current densities, with only a slight change in the corrosion potential (Ecorr). nih.govnih.gov
The inhibition efficiency (IE%) can be calculated from both EIS and PDP data, with values for some pyrazole derivatives reaching over 95%. nih.govroyalsocietypublishing.org
Table 1: Electrochemical Data for Pyrazole-Based Corrosion Inhibitors This table presents representative data from studies on pyrazole derivatives, illustrating their effectiveness as corrosion inhibitors. Data is illustrative and compiled from various sources on related pyrazole derivatives.
| Inhibitor System | Concentration | Technique | Rct (Ω·cm²) | icorr (µA·cm⁻²) | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|---|---|
| PTA-2* | 120 ppm | EIS/PDP | - | - | 96.5% | nih.gov, royalsocietypublishing.org |
| PTA-3** | 120 ppm | EIS/PDP | - | - | 93.4% | nih.gov, royalsocietypublishing.org |
| DPMM*** | 400 ppm | EIS | - | - | 91.8% | scribd.com |
| B5MPyAc**** | 10³ µM L⁻¹ | EIS/PDP | - | - | 94.77% | researchgate.net |
*PTA-2: N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine
**PTA-3: 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine
***DPMM: (3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone
****B5MPyAc: 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid
Surface analysis techniques provide direct visual and compositional evidence of the protective inhibitor film.
Scanning Electron Microscopy (SEM): SEM images are used to visualize the morphology of the metal surface. In the absence of an inhibitor, the surface of steel exposed to an acidic solution appears rough and severely damaged due to corrosion. nih.govresearchgate.net In contrast, the surface of steel treated with a pyrazole-based inhibitor is significantly smoother, confirming the formation of a protective layer that mitigates corrosive attack. researchgate.netresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis is often coupled with SEM to determine the elemental composition of the surface. For steel surfaces protected by pyrazole inhibitors, EDX spectra typically show the presence of carbon and nitrogen peaks, in addition to the iron peak from the substrate. researchgate.net This confirms the adsorption of the organic inhibitor molecule onto the steel surface, providing direct evidence for the formation of the protective film.
Potential Applications in Dye Chemistry and Fluorescent Materials
The chromophoric pyrazole ring, combined with the auxochromic aniline group, makes this compound a candidate for applications in dye chemistry. The synthesis of azopyrazoles, which are known for their color properties, is a well-established area. jocpr.com By diazotizing the aniline group of this compound and coupling it with various aromatic compounds, a range of azo dyes with different colors and properties could be synthesized. These dyes could find applications in textiles, printing, and as indicators.
In the field of fluorescent materials, pyrazole derivatives are gaining attention. The rigid, planar structure of the pyrazole ring is conducive to fluorescence. Analogous compounds like 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline are used as building blocks for blue phosphorescent emitters in OLEDs. ossila.com The anilino-pyrazole scaffold can be incorporated into larger conjugated systems or metal complexes to tune the electronic and photophysical properties. By modifying the substituents on the aniline or pyrazole rings, the emission wavelength, quantum yield, and other photophysical parameters can be finely controlled, opening up possibilities for their use in sensors, bio-imaging, and solid-state lighting.
Intermediates in Fine Chemical Synthesis
Beyond its direct applications, this compound is a valuable intermediate in fine chemical synthesis. The primary amine of the aniline group is a versatile functional handle that can undergo a wide variety of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions.
This versatility allows it to be a starting material for the synthesis of a broad spectrum of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. For example, the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives with potential cytotoxic effects starts from related 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone precursors. mdpi.com Similarly, its use in producing complex triazine-based corrosion inhibitors demonstrates its role as a key intermediate in synthesizing functional materials. nih.govroyalsocietypublishing.org The ability to readily introduce the stable and functional 3,5-dimethylpyrazol-1-yl moiety into various molecular frameworks makes this compound a strategic intermediate for chemists developing new molecules with specific, high-value applications.
Future Research Trajectories and Interdisciplinary Outlook
Development of More Efficient and Sustainable Synthetic Pathways
The synthesis of pyrazole (B372694) derivatives is a cornerstone of modern chemistry, yet traditional methods often present challenges. nih.gov A primary route involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov However, this approach can necessitate the use and storage of hydrazine (B178648), which carries significant safety risks and economic costs. nih.gov Future research will likely focus on developing safer, more efficient, and environmentally benign synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and related structures.
Key future directions include:
Continuous Flow Synthesis: The adoption of multistep continuous flow systems, or "synthesis machines," represents a major leap forward. nih.gov These systems can convert anilines into pyrazole products through processes like amine-redox chemistry involving diazotization, avoiding the direct use of bulk hydrazines. nih.gov This methodology not only enhances safety but also simplifies scale-up and allows for the rapid generation of analogues. nih.gov
Green Chemistry Protocols: There is a strong trend towards "green" synthetic methods that minimize hazardous substances. jetir.org Research into catalyst-free, one-pot reactions for creating pyrazole-aniline linkages is a promising avenue. researchgate.netresearchgate.net Furthermore, the use of eco-friendly nano-catalysts, such as nano-ZnO, in aqueous media offers the potential for excellent yields, reduced reaction times, and simpler work-up procedures. nih.gov
Multicomponent Reactions: One-pot multicomponent reactions are highly desirable for their efficiency, as they combine several synthetic steps without isolating intermediates. mdpi.com Developing such a process for this compound would significantly streamline its production.
Table 1: Comparison of Synthetic Pathway Philosophies for Pyrazole Synthesis
| Feature | Traditional Hydrazine Condensation | Future Sustainable Pathways |
|---|---|---|
| Key Reagents | Substituted Hydrazine, 1,3-Dicarbonyl | Aniline (B41778), Diazotizing Agent, Dicarbonyl |
| Process Type | Batch Processing | Continuous Flow, One-Pot Synthesis nih.govresearchgate.net |
| Catalysis | Often acid- or base-catalyzed | Catalyst-free or Green Nano-catalysts researchgate.netnih.gov |
| Solvents | Often organic solvents | Aqueous media jetir.orgmdpi.com |
| Safety Concerns | Handling and storage of toxic/explosive hydrazines nih.gov | In-situ generation of reactive intermediates nih.gov |
| Efficiency | Multiple steps with workups | Telescoped reactions, reduced waste nih.gov |
Exploration of Further Derivatization for Tailored Chemical Functions
The core structure of this compound is a scaffold ripe for chemical modification to create derivatives with specialized functions. The primary site for derivatization is the aniline's amino group, which can undergo a wide variety of chemical transformations.
Future research will systematically explore these reactions to build a portfolio of new molecules. For instance, the aniline moiety can serve as a handle to introduce a diverse range of functional groups, thereby tuning the molecule's electronic, steric, and physicochemical properties. This strategic derivatization is crucial for tailoring the compound for specific applications in material science and catalysis. mdpi.com The pyrazole ring itself, while less reactive, could also be functionalized, for example, through halogenation followed by cross-coupling reactions to introduce further diversity. mdpi.com
Table 2: Potential Derivatization Reactions at the Aniline Moiety
| Reagent Class | Functional Group Introduced | Potential Properties/Applications |
|---|---|---|
| Acyl Halides / Anhydrides | Amide | Enhanced structural rigidity, polymer building blocks |
| Sulfonyl Chlorides | Sulfonamide | Altered electronic properties, potential catalytic ligands |
| Isocyanates / Isothiocyanates | Urea / Thiourea | Hydrogen bonding capabilities, supramolecular assembly |
| Aldehydes / Ketones | Imine (Schiff Base) | Ligands for metal complexes, precursors for reduced amines |
| Alkyl Halides | Secondary / Tertiary Amine | Increased solubility, modified basicity |
Integration of Advanced Computational Modeling for Predictive Chemical Behavior
Computational chemistry has become an indispensable tool for accelerating chemical research and development. eurasianjournals.com For a molecule like this compound, a synergistic approach combining synthesis with computational modeling offers a powerful paradigm for future exploration.
Predictive Design: Instead of relying solely on trial-and-error synthesis, computational methods can be used to design novel derivatives in silico and predict their properties before they are ever made in a lab. nih.govchemmethod.com
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the structural, electronic, and photophysical properties of the molecule and its derivatives. mdpi.com This is vital for understanding its potential in materials science. DFT can also be used to calculate reaction energetics, helping to optimize synthetic pathways. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of these molecules, providing insight into their conformational flexibility and interactions with their environment, which is crucial for applications in materials or as ligands. eurasianjournals.comchemmethod.com
Virtual Screening: High-Throughput Virtual Screening (HTVS) can be used to computationally assess large libraries of virtual derivatives for their potential in specific applications, identifying the most promising candidates for synthesis. chemmethod.com
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Objective | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure, reaction energies | Predict HOMO/LUMO gaps for electronics, optimize synthetic conditions mdpi.com |
| Molecular Dynamics (MD) | Simulate molecular motion and interactions over time | Assess conformational stability of derivatives, study solvent effects eurasianjournals.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with properties | Design new derivatives with enhanced catalytic or material properties nih.gov |
| High-Throughput Virtual Screening (HTVS) | Rapidly evaluate large virtual compound libraries | Prioritize synthetic targets from a vast chemical space chemmethod.com |
Expansion of Applications in Material Science and Catalysis
The inherent chemical characteristics of pyrazole-based compounds suggest significant, yet underexplored, potential for this compound in advanced materials and catalysis. mdpi.comresearchgate.net
Material Science: Pyrazole derivatives are known to possess unique photophysical properties, making them candidates for developing sensors and organic materials. mdpi.com Some have been used as co-polymers in electroluminescent applications. nih.gov By functionalizing the aniline group, this compound could be incorporated into polymer backbones or used to create novel fluorescent dyes. jetir.org Its conjugated system may offer interesting optoelectronic properties for development into organic light-emitting diode (OLED) materials.
Catalysis: The pyrazole scaffold is a key component of many ligands used in coordination chemistry and catalysis. mdpi.com The presence of multiple nitrogen atoms in this compound makes it an attractive candidate for a multidentate ligand. Future work could involve synthesizing metal complexes of this compound and its derivatives to screen for catalytic activity in important organic transformations, such as cross-coupling or oxidation reactions.
Design of Compound Libraries for Diverse Chemical Screening
Building upon the potential for derivatization, a forward-looking strategy involves the creation of a dedicated compound library based on the this compound scaffold. researchgate.net Such libraries are powerful tools for discovering new molecules with desirable functions through systematic screening. chemmethod.com
The design of this library would involve a combinatorial approach, where a diverse set of chemical moieties is appended to the aniline nitrogen. This would generate a collection of related but structurally distinct molecules. This library could then be subjected to high-throughput screening to identify "hits" for a range of applications, from catalysis to materials science. The integration with virtual screening methods would allow for the pre-selection of library members with the highest probability of success, optimizing resources. chemmethod.com
Q & A
Q. What are the common synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves coupling 3,5-dimethylpyrazole with an aniline derivative under mild conditions. For example, in stepwise synthesis, triethylamine is used as a base in dichloromethane at 0–20°C to facilitate nucleophilic substitution or coupling reactions . Optimization includes controlling temperature (e.g., maintaining 0°C during exothermic steps), stoichiometric ratios (e.g., 1:3 molar ratio of aniline to triethylamine), and reaction time (1 hour for completion). Purity can be enhanced via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight (e.g., [M+H]+ peaks matching calculated values, such as 347.1358 for derivatives) .
- NMR Spectroscopy : Focus on aromatic proton signals (δ 6.5–8.0 ppm for aniline protons) and pyrazole methyl groups (δ 2.1–2.5 ppm for CH3). 2D NMR (COSY, HSQC) resolves coupling patterns and assigns substituent positions .
- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹ for aniline) and C=N/C=C vibrations (~1600 cm⁻¹ for pyrazole) .
Q. How is single-crystal X-ray diffraction applied to determine its molecular structure, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction requires growing high-quality crystals via slow evaporation. Data collection is performed using a diffractometer, followed by structure solution with SHELXS/SHELXD and refinement via SHELXL . Visualization tools like ORTEP-3 or WinGX generate thermal ellipsoid plots to validate bond lengths/angles . For validation, check R-factors (<5%) and ADDSYM in PLATON to detect missed symmetry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., trifluoromethyl, halogens) at the aniline or pyrazole ring to modulate electronic properties. For example, coupling with 4-(trifluoromethyl)aniline increases lipophilicity .
- Biological Assays : Test derivatives against target proteins (e.g., KCa2 channels) using patch-clamp electrophysiology. Compare EC50 values to assess potency .
- Data Analysis : Use multivariate regression to correlate substituent Hammett σ values with activity trends .
Q. What methodologies are used to resolve contradictions in crystallographic data or spectroscopic results?
- Methodological Answer :
- Crystallographic Validation : Cross-check with CIF validation tools (e.g., check for missed twinning via Rint/Rsigma) . Re-refine structures using alternative software (e.g., OLEX2 vs. SHELXL ) to confirm bond geometry .
- Spectroscopic Discrepancies : Replicate NMR experiments under standardized conditions (e.g., deuterated solvents, 500 MHz+ instruments). Compare with computational predictions (e.g., DFT-calculated chemical shifts) .
Q. How can computational chemistry predict the reactivity or electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
- Molecular Docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina ) to prioritize derivatives for synthesis .
- Reactivity Analysis : Calculate Fukui indices to identify sites prone to electrophilic attack (e.g., para to the aniline NH2 group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
